![molecular formula C17H18INO2 B14620542 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide CAS No. 58495-00-4](/img/structure/B14620542.png)
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is an organic compound with the molecular formula C16H16INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a 2-methylpropoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide typically involves the iodination of a precursor compound, followed by the introduction of the 2-methylpropoxy group. One common method starts with 2-iodobenzoic acid, which undergoes a reaction with aniline to form 2-iodo-N-phenylbenzamide. This intermediate is then reacted with 2-methylpropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The 2-methylpropoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Applications De Recherche Scientifique
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and the 2-methylpropoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzamide: Lacks the 2-methylpropoxy group, resulting in different chemical properties and applications.
2-Iodo-N-phenylbenzamide: Similar structure but without the 2-methylpropoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is unique due to the presence of both the iodine atom and the 2-methylpropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
58495-00-4 |
|---|---|
Formule moléculaire |
C17H18INO2 |
Poids moléculaire |
395.23 g/mol |
Nom IUPAC |
2-iodo-N-[3-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H18INO2/c1-12(2)11-21-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clé InChI |
UHDOWYDYIUNHEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



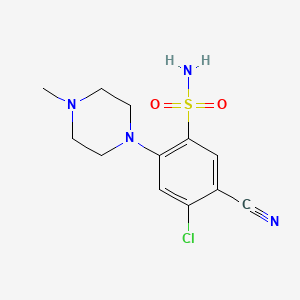
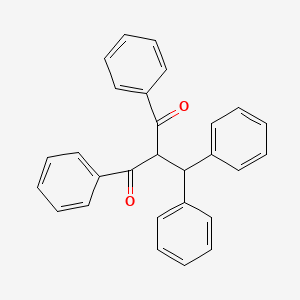
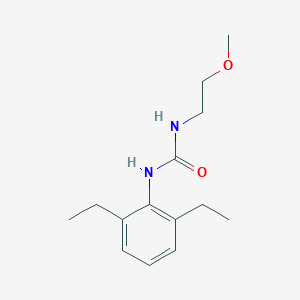
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

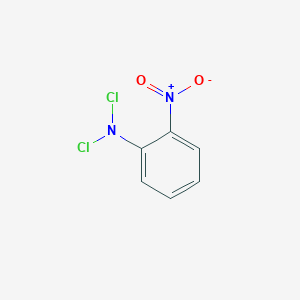
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)

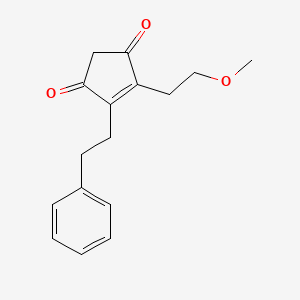
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
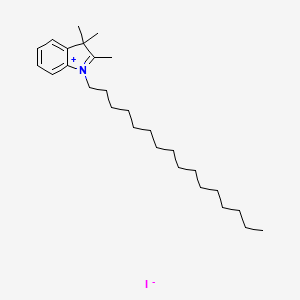

![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
